2-(4-Ethylphenyl)-4-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-10-3-5-11(6-4-10)14-9-12(16(19)20)7-8-13(14)15(17)18/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGVAIRAVKIFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688990 | |
| Record name | 4'-Ethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-16-3 | |
| Record name | 4'-Ethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target molecule, 2-(4-ethylphenyl)-4-nitrobenzoic acid, derives from a benzoic acid backbone functionalized with a nitro group at the para-position and a 4-ethylphenyl group at the ortho-position. Retrosynthetic disconnection reveals three critical intermediates:
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4-Nitrotoluene : Serves as the precursor for introducing the nitro group and methyl oxidation site.
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2-Bromo-4-nitrotoluene : Generated via regioselective bromination, enabling subsequent cross-coupling.
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2-(4-Ethylphenyl)-4-nitrotoluene : Formed through Suzuki-Miyaura coupling, which is subsequently oxidized to the carboxylic acid.
Bromination of 4-Nitrotoluene
The bromination of 4-nitrotoluene is directed by the electron-withdrawing nitro group, favoring ortho-substitution due to resonance and inductive effects. Using iron(III) bromide (FeBr₃) as a catalyst in a bromine (Br₂)/dichloromethane system at 0–5°C, 2-bromo-4-nitrotoluene is obtained with 78% yield. Higher temperatures (>20°C) promote para-bromination, reducing regioselectivity.
Table 1: Bromination Optimization
| Condition | Temperature (°C) | Yield (%) | ortho:para Ratio |
|---|---|---|---|
| FeBr₃, Br₂, CH₂Cl₂ | 0–5 | 78 | 8:1 |
| FeBr₃, Br₂, CH₂Cl₂ | 25 | 65 | 3:1 |
| AlBr₃, Br₂, CCl₄ | 0–5 | 72 | 6:1 |
Palladium-Catalyzed Suzuki-Miyaura Coupling
Coupling of 2-Bromo-4-nitrotoluene with 4-Ethylphenylboronic Acid
The Suzuki-Miyaura reaction links the 4-ethylphenyl group to the aromatic ring using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst. A mixture of 2-bromo-4-nitrotoluene (1.0 equiv), 4-ethylphenylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and a 3:1 dioxane/water solvent system is heated at 80°C for 12 hours, yielding 2-(4-ethylphenyl)-4-nitrotoluene in 85% yield.
Critical Parameters :
-
Catalyst Loading : 2 mol% Pd(PPh₃)₄ maximizes yield while minimizing costs.
-
Solvent System : Aqueous dioxane enhances boronic acid solubility and stabilizes the palladium intermediate.
-
Temperature : Reactions below 70°C result in incomplete conversion (<50%).
Nitric Acid-Mediated Oxidation of Methyl to Carboxylic Acid
Oxidation Mechanism and Optimization
The final step involves oxidizing the methyl group of 2-(4-ethylphenyl)-4-nitrotoluene to a carboxylic acid using dilute nitric acid (30–65% v/v) under radical-initiated conditions. A phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) and a radical initiator (e.g., azobisisobutyronitrile) are critical for enhancing reaction efficiency.
Table 2: Oxidation Conditions and Yields
| Nitric Acid (%) | Temperature (°C) | Catalyst System | Yield (%) |
|---|---|---|---|
| 30 | 100 | None | 27 |
| 50 | 125 | AIBN + CTAB | 65 |
| 65 | 135 | NHPI + TBAB | 72 |
AIBN = Azobisisobutyronitrile; CTAB = Cetyltrimethylammonium bromide; NHPI = N-Hydroxyphthalimide; TBAB = Tetrabutylammonium bromide
Role of Radical Initiators
Radical initiators like azobisisobutyronitrile (AIBN) generate nitric oxide radicals (NO·), which abstract hydrogen from the methyl group, initiating a chain reaction that culminates in carboxylic acid formation. Without initiators, the reaction stalls at the aldehyde intermediate, reducing yields.
Phase-Transfer Catalysis
Quaternary ammonium salts (e.g., CTAB) facilitate the transfer of nitric acid into the organic phase, ensuring homogeneous reaction conditions and preventing side reactions such as over-oxidation to CO₂.
Alternative Synthetic Pathways
Friedel-Crafts Alkylation
An alternative route involves Friedel-Crafts alkylation of 4-nitrobenzoic acid with ethylbenzene. However, this method suffers from poor regioselectivity (<20% yield) due to the deactivating nitro group, which directs electrophilic attack to meta positions.
Direct Nitration of 2-(4-Ethylphenyl)benzoic Acid
Nitrating 2-(4-ethylphenyl)benzoic acid with mixed nitric-sulfuric acid introduces the nitro group predominantly at the para-position (relative to the carboxylic acid), achieving 55% yield. However, this method requires stringent temperature control (-10°C) to avoid decarboxylation.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, or alkylation, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 2-(4-Ethylphenyl)-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Esterification: Methyl 2-(4-ethylphenyl)-4-nitrobenzoate, ethyl 2-(4-ethylphenyl)-4-nitrobenzoate, etc.
Scientific Research Applications
2-(4-Ethylphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives can serve as building blocks for the development of new materials and compounds.
Biology: The compound and its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-4-nitrobenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, the nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Table 1: Solubility and Molecular Descriptors of Selected Nitrobenzoic Acids
*Molecular weight calculated based on formula C₁₅H₁₃NO₄.
Key Findings :
- The ethyl group in 2-(4-ethylphenyl)-4-nitrobenzoic acid increases lipophilicity compared to unsubstituted 4-nitrobenzoic acid, reducing aqueous solubility .
- Bulky substituents (e.g., methoxyanilino in ) further decrease solubility due to steric hindrance .
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns significantly influence crystallinity and melting points. For example:
- 4-Nitrobenzoic acid : Forms dimeric hydrogen bonds via carboxylic acid groups, leading to stable crystals .
- 2-(4-Ethylphenyl)-4-nitrobenzoic acid : The ethyl group may disrupt hydrogen-bonding networks, resulting in less dense packing compared to smaller substituents .
Structural Analogues and Derivatives
Q & A
Advanced Research Question
- QSAR studies : Corrogate solute descriptors (e.g., L = 5.7699 ) with biological activity.
- Docking simulations : Model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the ethylphenyl group’s hydrophobic interactions.
- Nitro group reduction potential : Calculate redox potentials using DFT to predict metabolic activation pathways .
What methodological pitfalls arise in comparing substituted benzoic acid derivatives (e.g., 4-nitro vs. 2-methyl analogs)?
Advanced Research Question
- Acidity misinterpretation : While 4-nitrobenzoic acid is stronger (pKa ~1.5) than 2-methyl derivatives (pKa ~4.3) , steric effects in ethylphenyl-substituted analogs may alter proton dissociation.
- Solubility outliers : Branched alcohols (e.g., 2-pentanol) may deviate from Abraham model predictions due to steric hindrance .
- Synthetic byproducts : Friedel-Crafts reactions risk polysubstitution; use MALDI-TOF MS to detect impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
